REACTION_CXSMILES
|
[C:1]([O:4][CH:5]1[CH2:9][CH2:8][CH:7]=[CH:6]1)(=[O:3])[CH3:2].ClC1C=CC=CC=1.[OH-].CC(C)=O>CO>[C:1]([O:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C=CCC1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
56 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resin was then rinsed with methanol
|
Type
|
CUSTOM
|
Details
|
programmed from 80° to 220° C
|
Type
|
CUSTOM
|
Details
|
had been formed in 96% yield and essentially 100% efficiency
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |